Regioselective Electrophilic Nitration: 8-Nitro vs. 7-Nitro Isomer Formation
Electrophilic nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine with KNO₃ (2.3 equiv) in concentrated H₂SO₄ at −10 °C proceeds with high regioselectivity, yielding 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as the predominant mononitrated product in 51% isolated yield . Under these conditions, the alternative 7-nitro isomer (CAS 444588-17-4) is not formed as a major product, consistent with the ortho/para-directing effect of the secondary amine at position 1, which activates the para-related 8-position for electrophilic attack [1]. The 7-nitro isomer requires distinct synthetic routes and is commercially available only as the hydrochloride salt (CAS 740842-79-9) [2].
| Evidence Dimension | Regioselectivity of nitration (8-NO₂ vs. 7-NO₂ product ratio) |
|---|---|
| Target Compound Data | 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: 51% isolated yield, predominant product |
| Comparator Or Baseline | 7-Nitro isomer (CAS 444588-17-4): not observed as major product under identical KNO₃/H₂SO₄ conditions |
| Quantified Difference | 8-NO₂ isomer is the kinetically favored mononitration product; 7-NO₂ cannot be accessed via direct electrophilic nitration under these conditions |
| Conditions | KNO₃ (30 mmol) in H₂SO₄ (50 mL), −10 °C, 2,3,4,5-tetrahydro-1H-benzo[b]azepine (13 mmol) as substrate |
Why This Matters
Procurement of the 8-nitro isomer guarantees a synthetically validated, regiochemically defined building block; substituting with the 7-nitro isomer would yield a different electronic and steric profile incompatible with SAR programs targeting the 8-position.
- [1] Science of Synthesis, Vol. 31: Hetarenes and Related Ring Systems — Electrophilic Substitution. Thieme, 2007. Section on benzazepine nitration regiochemistry. View Source
- [2] PubChem. 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 740842-79-9). View Source
